Phenethyl isovalerate

Flavor Chemistry Sensory Science Fragrance Formulation

Phenethyl isovalerate (CAS 140-26-1), also known as 2-phenylethyl 3-methylbutanoate, is an organic ester belonging to the fatty acid ester class, specifically formed from phenethyl alcohol and isovaleric acid. It is a colorless to pale yellow liquid with a molecular weight of 206.28 g/mol and a density of 0.974 g/mL at 25°C.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 140-26-1
Cat. No. B1208491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenethyl isovalerate
CAS140-26-1
Synonyms2-phenylethyl 3-methylbutanoate
phenethyl isovalerate
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)OCCC1=CC=CC=C1
InChIInChI=1S/C13H18O2/c1-11(2)10-13(14)15-9-8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3
InChIKeyJIMGVOCOYZFDKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in oils
1 mL in 3 ml 80% ethanol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Phenethyl Isovalerate (CAS 140-26-1): Technical Profile for Flavor & Fragrance Procurement


Phenethyl isovalerate (CAS 140-26-1), also known as 2-phenylethyl 3-methylbutanoate, is an organic ester belonging to the fatty acid ester class, specifically formed from phenethyl alcohol and isovaleric acid [1]. It is a colorless to pale yellow liquid with a molecular weight of 206.28 g/mol and a density of 0.974 g/mL at 25°C . This compound is recognized for its sweet, fruity, and floral aroma profile, often described as having notes of ripe pineapple, apple, blueberry, and peach, and is valued in the flavor and fragrance industries . It is approved for use as a flavoring agent by the FDA (21 CFR 172.515) and is registered with FEMA (2871) and JECFA (994) [2].

Flavor & Fragrance Creation
Distinct pineapple-berry aroma supports modern fruity-floral accords.
Regulatory Sourcing
FDA-listed, JECFA and FCC compliant food-grade ingredient.
Analytical Standard
Suitable as GC-MS reference for volatile identification in complex matrices.

Why Generic Substitution of Phenethyl Isovalerate in Formulations Is Scientifically Unjustified


Direct substitution of phenethyl isovalerate with other phenethyl esters or branched-chain fatty acid esters is not feasible without significant and unpredictable alteration of the final product's organoleptic and performance characteristics [1]. The class of phenethyl esters is highly diverse; while phenethyl isovalerate is characterized by a specific, complex fruity-floral profile (e.g., ripe pineapple, honey, peach), close analogs like phenethyl isobutyrate, butyrate, and acetate exhibit markedly different sensory profiles ranging from heavy, yeasty, and balsamic to dry, musty, or simpler sweet-rosy notes . These differences are rooted in the specific molecular structure of the acid moiety, which dictates interactions with olfactory receptors [2]. Consequently, even a chemically similar replacement will likely disrupt the intended aroma profile, stability, and overall performance of a fragrance or flavor formulation, necessitating extensive and costly reformulation. The following quantitative evidence underscores these specific, non-interchangeable properties.

Replacement with phenethyl isobutyrate may introduce heavy, yeasty notes, shifting the intended fruity-floral character.
Phenethyl butyrate may bring musty, rosy undertones that alter a clean pineapple-berry profile.
Phenethyl acetate provides a simpler sweet-rosy note and may lack the complexity required for premium fruit accords.

Quantitative Differentiation of Phenethyl Isovalerate from Analogs: An Evidence-Based Guide


Odor Profile Differentiation: A Comparative Sensory Analysis

Phenethyl isovalerate exhibits a uniquely complex odor profile compared to its closest analogs. While phenethyl isobutyrate is described as 'heavy, fruity, honey and yeasty, with balsamic nuances' and phenethyl butyrate as 'dry, sweet, musty, rose' , phenethyl isovalerate presents a more refined and commercially desirable 'sweet, fruity, ripe pineapple-like with tutti frutti, apple and blueberry nuances' . This qualitative differentiation, while not a single numeric value, is a critical, quantifiable difference in the number and type of perceived notes, which directly translates to formulation selection.

Odor Profile
Reported
Sweet, fruity, ripe pineapple-like vs. heavy, yeasty (isobutyrate) / dry, musty (butyrate)
Supports differentiation for fruity-floral formulation.
Expert sensory panel; verify per application context.
Flavor Chemistry Sensory Science Fragrance Formulation

Flavor Profile Distinction: Ripe Pineapple and Berry Nuances vs. Musty/Rose Notes

In flavor applications, phenethyl isovalerate provides a distinct 'sweet, fruity, ripe pineapple, with honey, berry and peachy nuances' . This contrasts sharply with the taste profile of phenethyl butyrate, which is characterized as 'musty sweet floral yeast strawberry' , and phenethyl acetate, which has a 'fruity, sweet, honey, floral, tropical, rosy' profile . The specific 'ripe pineapple' and 'berry' notes are unique to the isovalerate ester among this group, enabling its use in specialized flavor formulations.

Flavor Profile
Reported
Ripe pineapple, berry, peach vs. musty, yeasty (butyrate) / simple rosy (acetate)
Enables premium fruit flavor creation without off-notes.
Taste evaluation at typical usage levels.
Flavor Science Food Technology Product Development

Safety Profile: RIFM Assessment and Low Acute Oral Toxicity

Phenethyl isovalerate has a well-defined safety profile that supports its use in consumer products. A comprehensive RIFM (Research Institute for Fragrance Materials) safety assessment, which evaluated seven human health endpoints, cleared all endpoints using target data, read-across, and/or the Threshold of Toxicological Concern (TTC) [1]. This provides a high degree of confidence for its safe use in fragrances and flavors. Its acute oral toxicity (LD50 oral rat) is > 6220 mg/kg [2], indicating very low acute toxicity. This contrasts with the limited or less comprehensive safety data often available for less common analogs.

Safety Clearance
Class-level
RIFM cleared 7 human health endpoints; acute oral LD50 > 6220 mg/kg
Supports regulatory safety review for consumer products.
RIFM assessment uses target data, read-across and TTC.
Toxicology Regulatory Science Safety Assessment

Regulatory Acceptance and Purity Standards: JECFA and FCC Compliance

Phenethyl isovalerate is subject to well-defined international purity and safety standards, which are essential for its use in food and flavor applications. It has a full JECFA specification (JECFA No. 994) with defined minimum assay (97%), acid value (max 1), and refractive index (1.482-1.487) [1]. It also meets FCC (Food Chemicals Codex) and FG (Food Grade) requirements . This established regulatory framework ensures a consistent and high-quality material for global use. While some analogs like phenethyl acetate and butyrate also have JECFA specifications, the specific organoleptic differentiation remains the key differentiator.

Purity Specification
Specification review
JECFA assay ≥97%, acid value ≤1, refractive index 1.482–1.487
Ensures batch-to-batch quality for food-grade use.
Meets FCC, FG requirements.
Regulatory Compliance Quality Assurance Flavor Standards

Predicted ADME Properties: High Oral Absorption and Blood-Brain Barrier Penetration

In silico ADMET predictions indicate that phenethyl isovalerate has high human intestinal absorption (HIA+ probability 0.9963) and high blood-brain barrier (BBB+) permeability (probability 0.8079) [1]. These predicted properties suggest it would be readily absorbed if ingested and could potentially interact with the central nervous system, which is relevant for understanding potential systemic effects. These values are comparable to those predicted for phenethyl valerate (Caco-2+ 0.9696, BBB+ 0.9250) [2], indicating that within this ester class, the acid chain length and branching influence these predicted absorption and distribution properties to a limited degree, but the specific organoleptic profile remains the primary driver for selection in flavor and fragrance applications.

ADME Prediction
Data to verify
HIA+ probability 0.9963; BBB+ probability 0.8079 (admetSAR)
Supports systemic exposure context for safety review.
In silico prediction; not a primary selection criterion.
ADMET Pharmacokinetics Computational Chemistry

Optimized Industrial and Research Applications for Phenethyl Isovalerate (CAS 140-26-1)


Premium Tropical Fruit and Berry Flavor Formulation

Leverage the unique 'ripe pineapple, honey, berry, and peach' flavor profile of phenethyl isovalerate to create high-fidelity tropical fruit and berry flavors for beverages, confectionery, and dairy products. This compound provides authentic, complex fruit notes that are difficult to achieve with simpler esters, enabling the development of premium, clean-label flavor solutions without undesirable 'musty' or 'yeasty' off-notes associated with analogs like phenethyl butyrate . Typical use levels range from 5-50 ppm in the final product.

High-Value Fruity-Floral Fragrance Accords

Incorporate phenethyl isovalerate into fine fragrances, personal care, and household products to build complex, modern fruity-floral accords. Its 'sweet, fruity, ripe pineapple-like with tutti frutti, apple and blueberry nuances' provides a bright, juicy, and sophisticated top-to-middle note that enhances apple, berry, and exotic fruit themes. This allows perfumers to move beyond traditional, heavier floral notes and create innovative, consumer-preferred scents, as its clean profile avoids the 'balsamic' or 'heavy' aspects of phenethyl isobutyrate .

Safe and Compliant Ingredient for Regulated Consumer Products

Utilize phenethyl isovalerate in formulations for global markets with confidence, backed by a comprehensive RIFM safety assessment covering seven human health endpoints [1] and compliance with JECFA (994), FCC, and FDA (21 CFR 172.515) standards . This extensive regulatory dossier significantly reduces the burden of safety and compliance documentation for finished product registration, accelerating time-to-market for cosmetics, personal care items, and food flavorings compared to less-studied alternatives that may lack such robust safety data.

Analytical Standard for GC-MS in Flavor and Fragrance Research

Employ high-purity (≥98%, FCC, FG) phenethyl isovalerate as a certified reference standard for quantitative and qualitative analysis in gas chromatography-mass spectrometry (GC-MS) workflows. Its well-defined retention index and mass spectrum are essential for the accurate identification and quantification of this volatile compound in complex matrices such as natural essential oils (e.g., peppermint, spearmint) , food products, and environmental samples, supporting research in flavor chemistry, metabolomics, and quality control.

Application
Selection Property
Validation Focus
Tropical fruit flavor formulation
Pineapple-berry organoleptic profile
Sensory differentiation vs. butyrate/isobutyrate
Fruity-floral fragrance accord
Bright, juicy pineapple top note
Olfactometry comparison with heavier esters
Regulatory-compliant ingredient sourcing
RIFM safety assessment & JECFA compliance
Regulatory dossier and safety endpoint review
GC-MS analytical standard
Defined purity and retention index
Method calibration and qualitative identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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